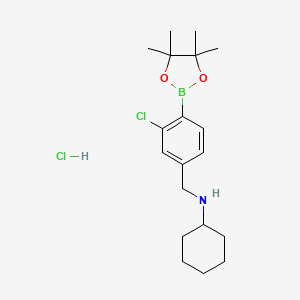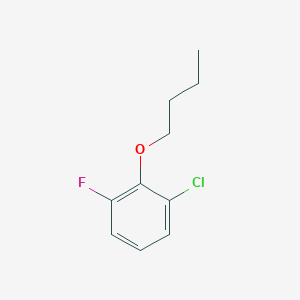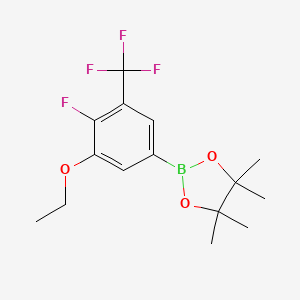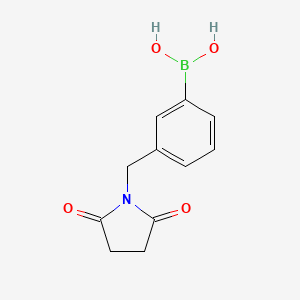
(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid: is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (2,5-dioxopyrrolidin-1-yl)methyl group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in molecular recognition and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the (2,5-Dioxopyrrolidin-1-yl)methyl Intermediate: This intermediate can be synthesized through the reaction of succinic anhydride with an amine, followed by cyclization to form the pyrrolidinone ring.
Attachment to the Phenyl Ring: The (2,5-dioxopyrrolidin-1-yl)methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Boronic esters, borates.
Reduction Products: Boranes.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The boronic acid group is used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Molecular Recognition: The compound’s ability to form reversible covalent bonds with diols makes it useful in sensors and molecular recognition studies.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in biochemical research.
Drug Development: The compound’s unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.
Medicine:
Anticancer Research: Studies have explored the potential of boronic acid derivatives in cancer treatment due to their ability to inhibit proteasomes and other cellular targets.
Antimicrobial Agents: The compound has shown promise in the development of new antimicrobial agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and functionalization potential.
Mechanism of Action
The mechanism of action of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible dehydration to form boronate esters. These esters can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the (2,5-dioxopyrrolidin-1-yl)methyl group, making it less versatile in certain applications.
(4-(2,5-Dioxopyrrolidin-1-yl)methyl)phenylboronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic Ester: Esterified form of the compound with different reactivity.
Uniqueness:
- The presence of the (2,5-dioxopyrrolidin-1-yl)methyl group enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions.
- The boronic acid moiety provides versatility in forming reversible covalent bonds, making it valuable in catalysis, molecular recognition, and drug development.
This detailed article provides a comprehensive overview of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid, highlighting its synthesis, reactivity, applications, and unique properties compared to similar compounds
Properties
IUPAC Name |
[3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO4/c14-10-4-5-11(15)13(10)7-8-2-1-3-9(6-8)12(16)17/h1-3,6,16-17H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQYWRXPBDCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,5,5-Tetramethyl-2-(4-phenylspiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B8243316.png)
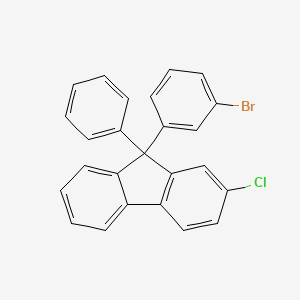
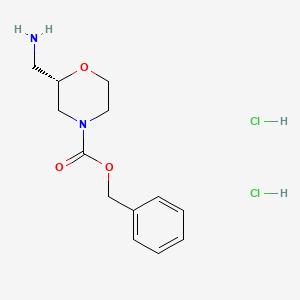
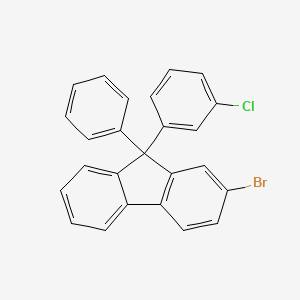
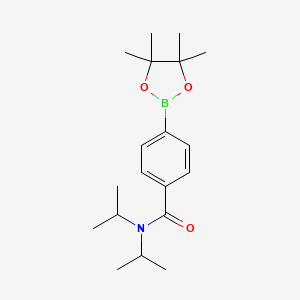
![N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8243340.png)
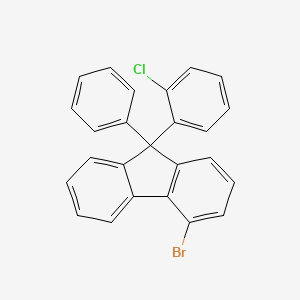
![N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8243353.png)
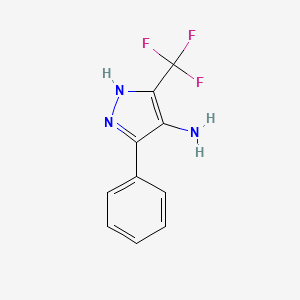
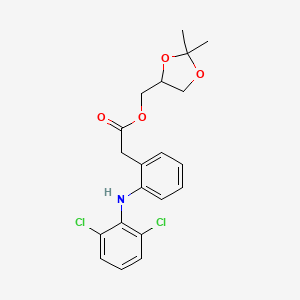
![Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate](/img/structure/B8243375.png)
